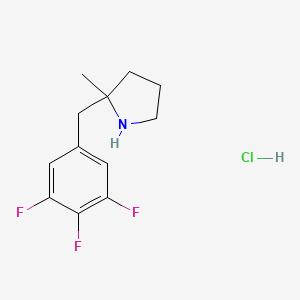
2-甲基-2-(3,4,5-三氟苄基)吡咯烷盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H14F3N·HCl It is a pyrrolidine derivative, characterized by the presence of a trifluorobenzyl group attached to the nitrogen atom of the pyrrolidine ring
科学研究应用
2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride typically involves the reaction of 2-methylpyrrolidine with 3,4,5-trifluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
化学反应分析
Types of Reactions
2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the trifluorobenzyl group.
Substitution: Nucleophilic substitution reactions can occur at the trifluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced trifluorobenzyl derivatives.
Substitution: Substituted pyrrolidine derivatives.
作用机制
The mechanism of action of 2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobenzyl group enhances the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring provides structural stability and contributes to the overall pharmacophore of the molecule.
相似化合物的比较
Similar Compounds
- 2-Methyl-2-(3,4-difluorobenzyl)pyrrolidine hydrochloride
- 2-Methyl-2-(3,5-difluorobenzyl)pyrrolidine hydrochloride
- 2-Methyl-2-(4-fluorobenzyl)pyrrolidine hydrochloride
Uniqueness
2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride is unique due to the presence of three fluorine atoms on the benzyl group, which significantly enhances its chemical stability and reactivity. This trifluorobenzyl group also imparts unique electronic properties, making the compound highly valuable in various research applications.
生物活性
2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a trifluorobenzyl group. The presence of trifluoromethyl groups enhances lipophilicity and may influence the compound's interaction with biological targets.
Chemical Formula: C_{12}H_{14}F_3N·HCl
Molecular Weight: 257.70 g/mol
Research indicates that compounds similar to 2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride may act through various biological pathways:
- Inhibition of Enzymes: Some derivatives have been shown to inhibit metalloproteases, which are involved in various physiological processes and disease states, including cancer and cardiovascular disorders .
- Neurotransmitter Modulation: Pyrrolidine derivatives often interact with neurotransmitter systems, potentially affecting mood and cognitive functions .
Therapeutic Applications
- Cancer Treatment:
- Neurological Disorders:
Case Studies and Research Findings
属性
IUPAC Name |
2-methyl-2-[(3,4,5-trifluorophenyl)methyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c1-12(3-2-4-16-12)7-8-5-9(13)11(15)10(14)6-8;/h5-6,16H,2-4,7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLDDEGNJUOAIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=C(C(=C2)F)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














